2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Overview
Description
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, also known as RF9, is a dipeptide formed from L-arginine and L-phenylalaninamide residues . It has been reported to be a potent and selective antagonist of neuropeptide FF (NPFF) receptors, but more recently found to be an agonist at both NPFF1R and the kisspeptin receptor (KISS1R) .
Molecular Structure Analysis
The molecular formula of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is C26H38N6O3 . The molecular weight is 482.6 g/mol . The IUPAC name is N - [ (2 S )-1- [ [ (2 S )-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5- (diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide .Physical And Chemical Properties Analysis
The density of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is predicted to be 1.42±0.1 g/cm3 . It is soluble in water at 20mg/mL . The pKa is predicted to be 14.53±0.20 .Scientific Research Applications
Neuropeptide FF Receptor Antagonist
- Application Summary: RF9, which is a form of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, is a neuropeptide FF receptor antagonist . Neuropeptide FF (NPFF) is a member of the FMRFamide family of neuropeptides, which are implicated in nociception and regulation of opioid analgesia .
- Results or Outcomes: NPFF exhibits antiopioid activity (hyperalgesia). NPFF antagonists like RF9 are expected to improve the therapeutic efficacy of opioids for treatment of chronic pain .
Neuropeptide FF Receptor Agonist
- Application Summary: RF9 has also been reported to be an agonist at both NPFF1R and the kisspeptin receptor (KISS1R) .
Kisspeptin Receptor Agonist
Safety And Hazards
properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHUSRDQFQHAK-RNJMTYCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151466 | |
Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate | |
CAS RN |
876310-60-0 | |
Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876310-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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